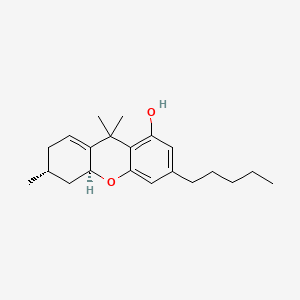
(3R,4aS)-3,9,9-Trimethyl-6-pentyl-2,4,4a,9-tetrahydro-3H-xanthen-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4aS)-3,9,9-Trimethyl-6-pentyl-2,4,4a,9-tetrahydro-3H-xanthen-8-ol is a complex organic compound with a unique structure that includes multiple chiral centers. This compound is part of the xanthene family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4aS)-3,9,9-Trimethyl-6-pentyl-2,4,4a,9-tetrahydro-3H-xanthen-8-ol typically involves multiple steps, including the formation of the xanthene core and the introduction of the specific substituents. Common synthetic routes may involve the use of chiral catalysts to ensure the correct stereochemistry at the chiral centers. Reaction conditions often include controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4aS)-3,9,9-Trimethyl-6-pentyl-2,4,4a,9-tetrahydro-3H-xanthen-8-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketones or aldehydes to alcohols.
Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, pH levels, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
(3R,4aS)-3,9,9-Trimethyl-6-pentyl-2,4,4a,9-tetrahydro-3H-xanthen-8-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (3R,4aS)-3,9,9-Trimethyl-6-pentyl-2,4,4a,9-tetrahydro-3H-xanthen-8-ol involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,3R,4aS,4bS,10aR,10bS,11S,12aS)-2,3,11-Trihydroxy-2-(hydroxymethyl)-10a,12a-dimethyl-2,3,4,4a,5,6,10b,11,12,12a-decahydrochrysene-1,8(4bH,10aH)-dione
- (3R,4aS,5R)-4a,5-Dimethyl-3-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene
Uniqueness
(3R,4aS)-3,9,9-Trimethyl-6-pentyl-2,4,4a,9-tetrahydro-3H-xanthen-8-ol is unique due to its specific stereochemistry and the presence of multiple chiral centers
Propriétés
Numéro CAS |
63286-62-4 |
|---|---|
Formule moléculaire |
C21H30O2 |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
(6R,10aS)-6,9,9-trimethyl-3-pentyl-5,6,7,10a-tetrahydroxanthen-1-ol |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-8-15-12-17(22)20-19(13-15)23-18-11-14(2)9-10-16(18)21(20,3)4/h10,12-14,18,22H,5-9,11H2,1-4H3/t14-,18+/m1/s1 |
Clé InChI |
TYOANFOJLIFESI-KDOFPFPSSA-N |
SMILES isomérique |
CCCCCC1=CC(=C2C(=C1)O[C@H]3C[C@@H](CC=C3C2(C)C)C)O |
SMILES canonique |
CCCCCC1=CC(=C2C(=C1)OC3CC(CC=C3C2(C)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



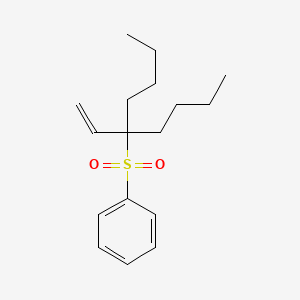
![7-Bromospiro[3.4]oct-5-ene](/img/structure/B14504551.png)
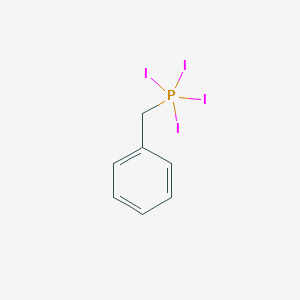

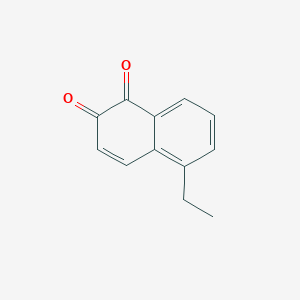
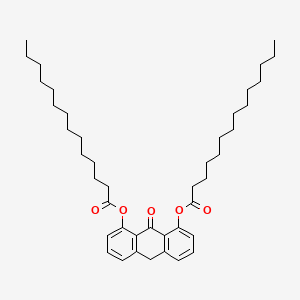
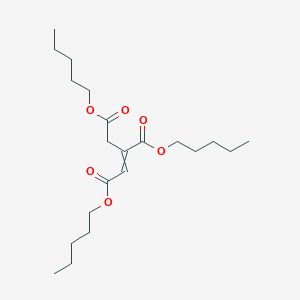

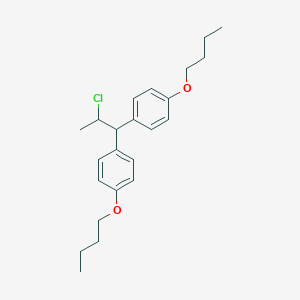

![(1R,2S)-2-[3-(5,5-dibromo-1,3-dioxan-2-yl)propyl]cyclohexan-1-ol](/img/structure/B14504624.png)


